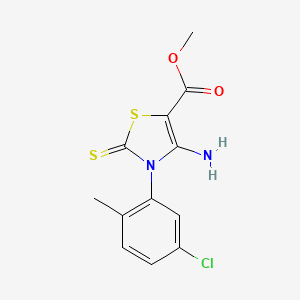
Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A novel synthesis method for isothiocyanates, a class of important organic synthetic intermediates, involves the replacement reaction of phenyl isothiocyanate with corresponding amines. The amino group of these amines is linked to tertiary carbon or secondary carbon. Dimethylbenzene serves as the solvent, and the reaction occurs under nitrogen protection and mild conditions. Notably, this method offers advantages such as low toxicity, cost-effectiveness, safety, minimal by-products, and ease of operation. It holds potential for industrial production of complex isothiocyanates .
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
Research has focused on the synthesis and exploration of photophysical properties of compounds related to methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate. For instance, Murai et al. (2018) demonstrated the preparation of 5-amino-2-(4-methylsulfanylphenyl)thiazoles through the reaction of 4-methylsulfanylbenzthioamides and N,N-diarylthioformamides, leading to derivatives with sulfur-containing functional groups. The study highlighted the influence of these groups on the electronic structures of thiazoles, contributing to the development of fluorescent molecules for applications in material sciences, sensing of hazardous compounds, and biomolecular sciences (Murai, Furukawa, & Yamaguchi, 2018).
Antimicrobial Agents
Another area of application is in the synthesis of compounds with potential antimicrobial activity. Sah et al. (2014) reported the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, showcasing the chemical versatility and potential pharmaceutical applications of thiazole derivatives (Sah, Bidawat, Seth, & Gharu, 2014).
Novel Synthetic Routes
Furthermore, the compound's utility in creating novel synthetic routes for heterocyclic γ-amino acids, which mimic secondary structures of proteins, was illustrated by Mathieu et al. (2015). Their work presented a short and versatile chemical route to orthogonally protected ATCs (Amino-Thiazole-Carboxylates), highlighting the compound's role in advancing the synthesis of constrained amino acids for peptide research (Mathieu, Bonnel, Masurier, Maillard, Martínez, & Lisowski, 2015).
Analgesic and Anti-inflammatory Agents
Lastly, the compound's exploration extends to the development of analgesic and anti-inflammatory agents. Gokulan et al. (2012) synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, demonstrating significant analgesic and anti-inflammatory activities with mild ulcerogenic potential compared to traditional drugs. This research indicates the compound's potential as a precursor in synthesizing novel pharmaceuticals (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).
Propiedades
IUPAC Name |
methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S2/c1-6-3-4-7(13)5-8(6)15-10(14)9(11(16)17-2)19-12(15)18/h3-5H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQDUDWGRVXKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2936276.png)
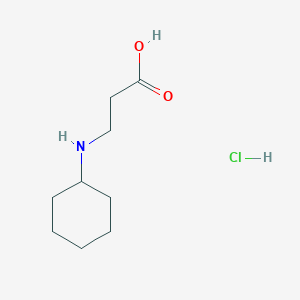
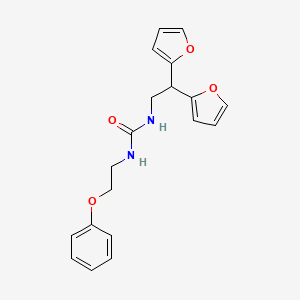
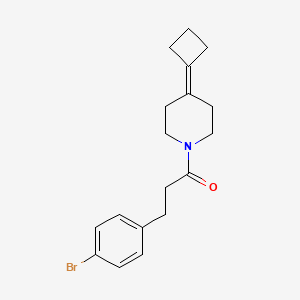
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2936287.png)
![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936288.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2936289.png)

![2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2936292.png)
![8,11-Dioxadispiro[3.2.4.2]tridecan-2-one](/img/structure/B2936294.png)

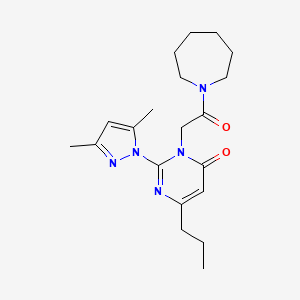
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2936297.png)